molecular formula C7H8O2S B118826 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 155861-77-1

3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine

Cat. No. B118826
CAS RN: 155861-77-1
M. Wt: 156.2 g/mol
InChI Key: WNOOCRQGKGWSJE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine, also known as 3,4-Propylenedioxythiophene, is a compound with the molecular formula C7H8O2S . It has a molecular weight of 156.20 g/mol . The compound is also known by other synonyms such as 2H,3H,4H-THIENO[3,4-B][1,4]DIOXEPINE and MFCD08276807 .


Molecular Structure Analysis

The IUPAC name for 3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine is 3,4-dihydro-2 H -thieno [3,4-b] [1,4]dioxepine . The InChI string is InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

3,4-Dihydro-2H-thieno[3,4-b][1,4]dioxepine: derivatives have been utilized in the development of dye-sensitized solar cells . Specifically, polymers based on this compound, such as poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine), have been used as counter electrodes in DSSCs . These composite films, when combined with platinum, have shown to improve the photovoltaic conversion efficiency of the cells. The electron transfer process in DSSCs with these polymers has been studied using techniques like electrochemical impedance spectroscopy and cyclic voltammetry, indicating a potential for enhancing solar cell performance .

Electrochromic Devices

The electrochromic properties of 3,4-Dihydro-2H-thieno[3,4-b][1,4]dioxepine derivatives make them suitable for use in electrochromic devices. These materials can change color when an electric charge is applied, which is valuable for applications like smart windows and displays. The heat-resistant polymer electrolytes derived from this compound can lead to enhanced performance in organic electrochromic windows, offering a promising avenue for energy-efficient building materials .

Conducting Polymers

This compound is a precursor to conducting polymers that have significant applications in electronics. The electropolymerization kinetics of derivatives of 3,4-Dihydro-2H-thieno[3,4-b][1,4]dioxepine have been studied for their use in electrochromic window applications. These studies help in understanding the optical optimization of these materials for better electronic properties .

properties

IUPAC Name

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOOCRQGKGWSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CSC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155861-78-2
Record name 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155861-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80441654
Record name 3,4-Propylenedioxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine

CAS RN

155861-77-1
Record name 3,4-Propylenedioxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ProDOT?

A1: The molecular formula of ProDOT is C7H8O2S, and its molecular weight is 156.21 g/mol.

Q2: What are the key structural features of ProDOT derivatives that influence their electrochromic properties?

A: The size of the alkylenedioxy ring and the nature of the pendent groups significantly impact the electrochromic behavior of ProDOT derivatives. For instance, larger ring sizes and longer alkyl substituents can enhance ion transport and reduce ion trapping, leading to improved electrochromic stability []. Bulky groups can lead to a more open morphology, facilitating reversible ionic transfer [].

Q3: How does the substitution on ProDOT polymers affect their electronic band gap?

A: Research indicates that various substitutions on ProDOT polymers have minimal impact on the conjugation of the polymer backbone. This results in a consistent electronic band gap of approximately 1.7 eV (730 nm) across different ProDOT derivatives [].

Q4: What is the significance of heat resistance in ProDOT-based electrochromic windows (ECWs)?

A: Heat resistance is crucial for ECW applications, especially in demanding environments like automobile sunroofs. Developing heat-resistant ProDOT-based ECWs ensures consistent performance and extended operational lifespan even at elevated temperatures [].

Q5: How does the choice of electrolyte impact the performance of ProDOT-based EC devices?

A: The type of ionic liquid electrolyte significantly influences the performance of ProDOT-based EC devices. For instance, different electrolytes can affect the dark-state color and contrast range achievable in devices utilizing PProDOT-(Hx)2 and PProDOT-(EtHx)2 []. Acid-free electrolytes have also been shown to enhance performance in conjunction with polyoxometalate-anchored metal oxide nanoparticles [].

Q6: Can you elaborate on the role of poly(ethylene imine)-based electrolytes in heat-resistant ProDOT-based ECWs?

A: Poly(ethylene imine)-based electrolytes are crucial in enhancing the heat resistance of ProDOT-based ECWs. These electrolytes exhibit stable ionic conductivity over a wide temperature range, ensuring consistent device performance in demanding conditions [].

Q7: What color transitions are typically observed in ProDOT-based electrochromic devices?

A: ProDOT derivatives exhibit diverse color transitions in EC devices. For example, poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine) transitions from a colored state to a transmissive state upon oxidation []. Other derivatives display transitions from blue to transmissive [, ], while some, like those incorporating isoindigo, can achieve black-to-transmissive switching [].

Q8: How does the morphology of ProDOT-Et2 films affect their performance in dye-sensitized solar cells (DSSCs)?

A: Highly porous PProDOT-Et2 films exhibit excellent performance as counter electrodes in DSSCs. The increased surface area provided by the porous morphology enhances the catalytic activity for I3- reduction, leading to higher conversion efficiencies compared to traditional sputtered-Pt electrodes [].

Q9: How does nanostructuring through techniques like thermal nanoimprint lithography impact the electrochromic performance of ProDOT-based devices?

A: Nanostructuring of ProDOT-based films through thermal nanoimprint lithography significantly enhances their electrochromic performance. The creation of periodic nanostructures increases the exposed polymer surface area, leading to improvements in switching speed, coloration efficiency, and colored-to-transmissive optical contrast [].

Q10: What are the advantages of using vanadium oxide as a counter electrode in PProDOT-Me2 based EC devices?

A: Vanadium oxide thin films, deposited using techniques like electrophoresis, offer a suitable counter electrode material for PProDOT-Me2 based EC devices. They demonstrate compatible capacitance characteristics while maintaining high transparency, making them ideal for transparent device applications [].

Q11: How does the incorporation of donor-acceptor (D-A) units influence the performance of ProDOT-based electrochromes?

A: Incorporating D-A units significantly affects the properties of ProDOT-based electrochromes. Careful selection of D and A units can be used to fine-tune redox behavior, band gap, neutral state color, and overall electrochromic performance, including stability, optical contrast, coloration efficiency, and switching time [].

Q12: What is the significance of achieving black-to-transmissive switching in electrochromic polymers?

A: Achieving black-to-transmissive switching is highly desirable in electrochromic polymers as it provides a wider range of potential applications, particularly in areas like smart windows and displays where a high contrast ratio and aesthetically pleasing neutral state are essential [].

Q13: What are the potential applications of ProDOT-based materials beyond electrochromic windows?

A13: ProDOT derivatives have demonstrated potential in various applications beyond ECWs. These include:

  • Counter electrodes in dye-sensitized solar cells (DSSCs): ProDOT-Et2 films exhibit high catalytic activity for I3- reduction, making them suitable alternatives to traditional Pt electrodes [, ].
  • Supercapacitors: ProDOT derivatives with 3D porous network-like structures show promise as electrode materials for high-performance supercapacitors, offering high specific capacitance, energy density, and excellent cycling stability [].

Q14: What are some of the challenges associated with developing ProDOT-based electrochromic devices, and how are researchers addressing them?

A14: Some challenges include:

  • Achieving desired color transitions while maintaining high contrast and switching speed: Researchers are exploring novel D-A combinations and polymer architectures to fine-tune the electrochromic properties of ProDOT derivatives [, ].
  • Improving long-term stability and reducing ion trapping: Strategies include optimizing electrolyte composition, designing polymers with open morphologies, and incorporating bulky substituents to facilitate ion transport [, , ].
  • Scaling up production and reducing manufacturing costs: Efforts are underway to develop cost-effective and scalable synthesis and device fabrication methods for ProDOT-based materials [, ].

Q15: What are some future directions in the research and development of ProDOT-based electrochromic materials?

A15: Future research directions include:

  • Developing multifunctional electrochromic devices: This includes integrating ProDOT-based materials with energy storage capabilities, such as supercapacitors, to create self-powered or energy-harvesting devices [].

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